molecular formula C10H10BrFO2 B6343106 2-(6-Bromo-2-fluoro-3-methylphenyl)-1,3-dioxolane CAS No. 2221812-38-8

2-(6-Bromo-2-fluoro-3-methylphenyl)-1,3-dioxolane

Cat. No.: B6343106
CAS No.: 2221812-38-8
M. Wt: 261.09 g/mol
InChI Key: WEOZHUCEGDZWNE-UHFFFAOYSA-N
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Description

2-(6-Bromo-2-fluoro-3-methylphenyl)-1,3-dioxolane is a chemical compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a bromine, fluorine, and methyl group attached to a phenyl ring, which is further connected to a dioxolane ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-2-fluoro-3-methylphenyl)-1,3-dioxolane typically involves the reaction of 6-bromo-2-fluoro-3-methylphenylboronic acid with appropriate reagents to form the dioxolane ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-2-fluoro-3-methylphenyl)-1,3-dioxolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

2-(6-Bromo-2-fluoro-3-methylphenyl)-1,3-dioxolane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(6-Bromo-2-fluoro-3-methylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of bromine, fluorine, and methyl groups attached to a phenyl ring, along with the dioxolane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

2-(6-bromo-2-fluoro-3-methylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-6-2-3-7(11)8(9(6)12)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOZHUCEGDZWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C2OCCO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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